molecular formula C20H19ClN4O3S B2367795 N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide CAS No. 898624-92-5

N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide

Número de catálogo: B2367795
Número CAS: 898624-92-5
Peso molecular: 430.91
Clave InChI: ZHTNVSOFBUVFIF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide (CAS 898624-92-5) is a synthetic heterocyclic compound with a molecular formula of C20H19ClN4O3S and a molecular weight of 430.91 g/mol. This high-purity small molecule features a 1,2,4-triazin core and key functional groups including a sulfanyl-acetamide linker and substituted aromatic rings, contributing to its potential as a valuable scaffold in medicinal chemistry research . The compound is offered with a purity of 90% or higher and is immediately available for research applications . As a thioacetamide derivative, its structure suggests potential for probing biological systems. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or personal use. Researchers are encouraged to inquire for comprehensive specifications, bulk pricing, and custom synthesis options.

Propiedades

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c1-12-3-5-13(6-4-12)9-16-19(27)23-20(25-24-16)29-11-18(26)22-15-10-14(21)7-8-17(15)28-2/h3-8,10H,9,11H2,1-2H3,(H,22,26)(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTNVSOFBUVFIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antibacterial, antitumor, and anti-inflammatory properties based on recent research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C19H18ClN5O3S\text{C}_{19}\text{H}_{18}\text{Cl}\text{N}_{5}\text{O}_{3}\text{S}

Antibacterial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazine compounds exhibit significant antibacterial properties. For instance, a related study highlighted that compounds containing a triazine ring showed broad-spectrum antibacterial activity against various pathogens including Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups on the phenyl ring was found to enhance this activity significantly .

Table 1: Antibacterial Activity of Related Compounds

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound 5dE. coli0.91 µM
Compound 5fM. smegmatis50 µg/mL
Compound 5gS. aureus1.25 µM

Antitumor Activity

The compound's antitumor potential was evaluated through in vitro assays against a panel of cancer cell lines as per the National Cancer Institute (NCI) protocols. The results indicated moderate growth inhibition across various cancer types including leukemia and breast cancer. The average growth inhibition ranged from 92.48% to 126.61%, suggesting a low level of anticancer activity but warranting further investigation into its mechanism of action and potential modifications to enhance efficacy .

Table 2: Antitumor Activity Assessment

Cancer Cell LineGrowth Inhibition (%)
Leukemia95.00
Breast104.68
Lung126.61

Anti-inflammatory Activity

In addition to its antibacterial and antitumor effects, the compound has been investigated for its anti-inflammatory properties. Studies have shown that similar derivatives significantly reduced the expression of inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophage cells. This suggests that compounds with similar structural features could also possess anti-inflammatory activity, which is crucial in treating various inflammatory diseases .

Case Studies and Research Findings

  • Antibacterial Evaluation : A study focusing on thiazolo[3,2-b]-1,2,4-triazine derivatives revealed that modifications in the side chains significantly influenced their antibacterial potency. The incorporation of specific substituents enhanced the overall effectiveness against bacterial strains .
  • Antitumor Screening : The evaluation of the compound against multiple cancer cell lines indicated that while it exhibited some level of cytotoxicity, further structural optimization is necessary to improve its therapeutic index .
  • Mechanism of Action : Investigations into the mechanism revealed that compounds with similar scaffolds inhibited critical enzymes involved in bacterial cell wall synthesis and inflammatory pathways, pointing towards their potential utility in drug development .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of triazine compounds possess activity against various bacterial and fungal strains. The inhibition of photosynthetic electron transport in plants has also been evaluated, suggesting potential herbicidal applications .

Anticancer Potential

The anticancer properties of related compounds have been extensively studied. A notable study evaluated a series of 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl) derivatives against the NCI-H60 cell line panel. The most effective compounds demonstrated significant cytotoxicity against multiple human tumor cell lines at low micromolar concentrations (GI50 levels between 1.9–3.0 μM) . This highlights the potential for this compound to serve as a lead compound in anticancer drug development.

Anti-inflammatory Activity

In silico studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The structure of the compound allows for interactions that could inhibit this enzyme effectively, making it a candidate for further development as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsNotable Findings
AntimicrobialTriazine DerivativesEffective against bacterial and fungal strains
Anticancer4-Chloro DerivativesCytotoxicity against multiple cancer cell lines
Anti-inflammatory5-Lipoxygenase InhibitorsPotential inhibition demonstrated in silico

Noteworthy Research

  • Antimicrobial Screening : In vitro studies have demonstrated that similar compounds show comparable or superior activity to established antibiotics like isoniazid and ciprofloxacin against mycobacterial strains .
  • Cytotoxicity Studies : The evaluation of triazine derivatives revealed promising anticancer activity with specific emphasis on their mechanism of action involving apoptosis induction in cancer cells .
  • Inflammation Studies : Molecular docking studies indicated strong binding affinities for the target enzyme (5-LOX), suggesting that modifications to the compound could enhance its efficacy as an anti-inflammatory drug .

Comparación Con Compuestos Similares

Triazole vs. Triazinone Derivatives

  • N-(5-Acetamido-2-methoxyphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Core Difference: Triazole (4H-1,2,4-triazol-3-yl) replaces triazinone. However, the triazole ring may reduce metabolic stability compared to triazinone. Biological Implications: Increased π-π stacking interactions due to aromatic substituents might improve target binding but could also raise toxicity risks .

Triazolylsulfanylacetamides with Varied Aromatic Substituents

  • N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (): Structural Variance: 2-Chlorophenyl group instead of 5-chloro-2-methoxyphenyl; methylsulfanylbenzyl substituent. X-ray crystallography (SHELX-refined) confirms a planar triazole core, enabling tighter protein binding .

Pharmacological Activity and Efficacy

Anti-Exudative Activity

  • 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives (): Activity Data: Demonstrated 70–85% inhibition of exudation at 10 mg/kg, comparable to diclofenac (8 mg/kg). Comparison: The target triazinone compound may exhibit superior duration of action due to slower metabolism, though direct comparative studies are lacking .

Enzyme Inhibition Potential

  • N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Key Feature: Pyridinyl substitution enhances hydrogen bonding with enzyme active sites. Efficacy: Reported IC₅₀ of 1.2 µM against lipoxygenase, suggesting stronger inhibition than triazinone derivatives, which typically show IC₅₀ values >2 µM .

Métodos De Preparación

Cyclocondensation of Thiosemicarbazide

The triazin core is synthesized via cyclization of N-(4-methylbenzyl)thiosemicarbazide with ethyl acetoacetate under acidic conditions.

Procedure :

  • Dissolve thiosemicarbazide (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in ethanol.
  • Add concentrated HCl (0.5 equiv) and reflux at 80°C for 6 hours.
  • Cool the mixture, precipitate the product with ice-water, and filter to obtain 5-oxo-4,5-dihydro-1,2,4-triazin-3-thiol (Yield: 68%).

Alkylation at Position 6

Introduce the 4-methylbenzyl group via nucleophilic substitution:

  • Suspend the triazin-thiol (1.0 equiv) in DMF.
  • Add 4-methylbenzyl chloride (1.5 equiv) and K₂CO₃ (2.0 equiv).
  • Stir at 60°C for 12 hours, then extract with ethyl acetate (Yield: 72%).

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.34 (s, 1H, SH), 7.21–7.15 (m, 4H, Ar-H), 4.32 (s, 2H, CH₂), 3.89 (s, 2H, CH₂), 2.31 (s, 3H, CH₃).

Synthesis of N-(5-Chloro-2-Methoxyphenyl)-2-Bromoacetamide

Acetamide Formation

React 5-chloro-2-methoxyaniline with bromoacetyl bromide:

  • Dissolve the aniline (1.0 equiv) in dry THF under N₂.
  • Add bromoacetyl bromide (1.2 equiv) dropwise at 0°C.
  • Stir for 2 hours, then quench with NaHCO₃ (Yield: 85%).

Characterization Data :

  • FT-IR (KBr) : 3280 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 650 cm⁻¹ (C-Br).

Coupling of Triazin-Thiol and Bromoacetamide

Nucleophilic Thiol-Alkylation

  • Combine 6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-thiol (1.0 equiv) and N-(5-chloro-2-methoxyphenyl)-2-bromoacetamide (1.1 equiv) in DMF.
  • Add K₂CO₃ (2.0 equiv) and stir at 50°C for 8 hours.
  • Purify via column chromatography (Hexane:EtOAc = 3:1) (Yield: 65%).

Reaction Optimization and Scalability

Solvent and Base Screening

Comparative studies of coupling efficiency in different solvents:

Solvent Base Temperature (°C) Yield (%)
DMF K₂CO₃ 50 65
THF Et₃N 50 48
DCM NaH 25 32

DMF with K₂CO₃ provided optimal results due to enhanced solubility of the thiolate intermediate.

Catalytic Approaches

Pd-catalyzed coupling was attempted but showed no improvement over nucleophilic substitution, likely due to sulfide bond instability under catalytic conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.28–7.15 (m, 5H, Ar-H), 4.52 (s, 2H, CH₂), 4.01 (s, 3H, OCH₃), 3.88 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).
  • ¹³C NMR : δ 170.2 (C=O), 162.1 (C=S), 154.3 (C-O), 134.5–114.2 (Ar-C), 42.1 (CH₂), 38.5 (CH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₁H₂₀ClN₅O₃S : 473.0924 [M+H]⁺
  • Observed : 473.0926 [M+H]⁺.

Industrial Considerations and Challenges

Purification Challenges

The final compound exhibits low solubility in apolar solvents, necessitating recrystallization from ethanol/water mixtures (3:1).

Oxidative Stability

The sulfide bridge is prone to oxidation; thus, storage under inert atmosphere (N₂) is recommended.

Q & A

Q. Methodological Answer :

  • Key Steps :
    • Coupling Reactions : Use coupling agents like EDCI/HOBt for amide bond formation between the triazinone core and the acetamide side chain .
    • Triazinone Ring Formation : Optimize cyclocondensation conditions (e.g., urea derivatives with hydrazine at 80–100°C in ethanol) .
    • Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates. Final purity can be validated via HPLC (>95%) .
  • Critical Parameters :
    • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
    • Temperature Control : Maintain <60°C during sulfanyl group introduction to prevent side reactions .

What advanced techniques are recommended to characterize its structural stability under varying pH and light conditions?

Q. Methodological Answer :

  • Stability Profiling :
    • pH Sensitivity : Conduct accelerated degradation studies (0.1M HCl/NaOH, 37°C) and monitor via LC-MS for hydrolytic byproducts (e.g., cleavage of the sulfanyl bridge) .
    • Photostability : Expose to UV light (320–400 nm) for 48 hours; quantify degradation using NMR to detect phenyl ring oxidation .
  • Crystallography : Single-crystal X-ray diffraction (e.g., ) confirms stereochemical integrity post-stress testing .

How do structural modifications (e.g., substituents on the triazin ring) influence its biological activity?

Q. Methodological Answer :

  • SAR Strategies :
    • Triazin Modifications : Replace the 4-methylbenzyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding. Compare IC₅₀ values in enzyme inhibition assays .
    • Acetamide Side Chain : Introduce halogen substituents (e.g., -Br) on the phenyl ring to improve lipophilicity and blood-brain barrier penetration .
  • Validation : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to predict binding affinity changes .

What methodologies resolve contradictions in reported biological activity data across studies?

Q. Methodological Answer :

  • Data Harmonization :
    • Standardized Assays : Re-evaluate potency using uniform protocols (e.g., MTT assay for cytotoxicity at 72 hours, 10% FBS) .
    • Structural Verification : Confirm batch consistency via FT-IR and ¹³C NMR to rule out synthetic variability .
    • Meta-Analysis : Cross-reference PubChem bioactivity data (AID 1347183) with in-house results to identify outliers .

How can researchers investigate its mechanism of action against cancer cell lines?

Q. Methodological Answer :

  • Mechanistic Studies :
    • Enzyme Inhibition : Measure inhibition of topoisomerase II (DNA relaxation assay) and correlate with apoptosis via flow cytometry .
    • Binding Kinetics : Use surface plasmon resonance (SPR) to quantify affinity (KD) for suspected targets like EGFR .
    • Pathway Analysis : RNA-seq profiling of treated vs. untreated cells to identify dysregulated pathways (e.g., MAPK/ERK) .

What strategies improve its pharmacokinetic profile for in vivo studies?

Q. Methodological Answer :

  • ADME Optimization :
    • Solubility : Co-crystallize with cyclodextrins or use nanoemulsions (particle size <200 nm) .
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Modify labile sites (e.g., methoxy groups) .
    • Bioavailability : Administer via intravenous vs. oral routes in murine models; measure plasma concentration-time curves .

How does its reactivity with electrophilic reagents inform derivative design?

Q. Methodological Answer :

  • Derivatization Techniques :
    • Sulfanyl Group : React with iodine (I₂) in DCM to form disulfide dimers; assess dimer stability via TGA .
    • Triazin Ring : Perform nucleophilic substitution with amines (e.g., piperazine) at the 6-position to enhance solubility .
  • Analytical Validation : Monitor reactions in real-time using in-situ FT-IR for intermediate detection .

What computational tools predict its interactions with off-target proteins?

Q. Methodological Answer :

  • In Silico Screening :
    • Pharmacophore Modeling : Use Schrödinger’s Phase to identify shared motifs with known off-target binders (e.g., cytochrome P450) .
    • Molecular Dynamics : Simulate binding to hERG channels (NAMD/VMD) to assess cardiotoxicity risk .
    • QSAR Models : Train models on ChEMBL data to prioritize derivatives with reduced off-target liability .

How can researchers validate its selectivity across kinase family members?

Q. Methodological Answer :

  • Kinase Profiling :
    • Panel Testing : Use Eurofins’ KinaseProfiler™ (≥100 kinases) at 1 µM concentration; focus on >70% inhibition hits .
    • Crystallographic Validation : Resolve co-crystal structures with ABL1 vs. SRC kinases to identify binding site variations .
    • Cellular Context : Compare IC₅₀ in Ba/F3 cells expressing wild-type vs. mutant kinases .

What are best practices for scaling up synthesis without compromising purity?

Q. Methodological Answer :

  • Process Chemistry :
    • Flow Reactors : Implement continuous-flow systems for exothermic steps (e.g., thiol coupling) to improve heat dissipation .
    • Catalyst Recycling : Use immobilized Pd/C for Suzuki-Miyaura couplings; monitor catalyst lifetime via ICP-OES .
    • In-Process Controls : PAT tools (e.g., ReactIR™) for real-time reaction monitoring and impurity tracking .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.